

A comparative review of the regulatory status of Mequindox and Carbadox.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Mequindox

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A Comparative Review of the Regulatory Status of Mequindox and Carbadox

A Deep Dive into Two Quinoxaline Antimicrobials for Veterinary Use

Mequindox and Carbadox, both belonging to the quinoxaline-di-N-oxide class of synthetic antimicrobials, have been utilized in veterinary medicine, primarily in swine, for growth promotion and control of bacterial infections. However, mounting concerns over their toxicological profiles, particularly their carcinogenic potential, have led to divergent and evolving regulatory landscapes across the globe. This comparative guide provides a detailed review of the regulatory status, toxicological data, and mechanisms of action of **Mequindox** and Carbadox, aimed at researchers, scientists, and drug development professionals.

Regulatory Landscape: A Diverging Path

The regulatory status of **Mequindox** and Carbadox presents a study in contrasts, largely dictated by the available safety data and the risk assessment philosophies of different regulatory bodies. While Carbadox has faced increasing restrictions and proposed bans in numerous countries, **Mequindox**, a relatively newer compound, is still in use in some regions, though not without its own set of toxicological concerns.

Carbadox, once widely used, is now banned for use in food-producing animals in several major jurisdictions, including the European Union, Canada, and Australia, due to its recognized carcinogenic properties.[1][2] In the United States, the Food and Drug Administration (FDA) has been in a protracted process to withdraw the approval of Carbadox.[3] The primary reason cited by the FDA is the lack of a reliable method to detect carcinogenic residues in pork products, making it difficult to ensure food safety.[3][4] As of November 2023, the FDA has revoked the approved analytical method for carbadox residues and is proposing to withdraw its approval for use in swine.[4]

Mequindox is primarily used in China as a veterinary antimicrobial.[5] However, studies have revealed its potential for genotoxicity and carcinogenicity, leading to concerns about its safety.[6][7] While not as globally restricted as Carbadox, its toxicological profile suggests a potential for future regulatory actions.

Feature	Mequindox	Carbadox
Regulatory Status	- Used in China[5] - Not approved in many other major jurisdictions	- Banned in the European Union, Canada, Australia[1][2] - FDA is in the process of withdrawing approval in the United States[3][4]
Primary Use	Antibacterial agent in swine and poultry	Growth promotion and control of swine dysentery[8]
Key Safety Concern	Genotoxicity and Carcinogenicity[6][7]	Carcinogenicity and Genotoxicity[8][9]

Toxicological Profile: A Tale of Two Carcinogens

Both **Mequindox** and Carbadox have been shown to exhibit carcinogenic and genotoxic effects in animal studies. Their mechanisms of toxicity, however, involve distinct cellular pathways.

Mequindox: Oxidative Stress and Multi-Organ Toxicity

Mequindox has been demonstrated to induce a range of toxic effects in rodents, targeting the liver, kidneys, adrenal glands, and reproductive systems.[10][11] Chronic exposure to **Mequindox** has been linked to an increased incidence of tumors in rats and mice.[7][10] The

underlying mechanism of **Mequindox**-induced toxicity is believed to be mediated through the induction of oxidative stress. This involves the activation of several signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK), Nuclear factor-kappa B (NF-κB), and the Nrf2-Keap1 pathways.[3][6]

Carbadox: DNA Damage and Genotoxicity

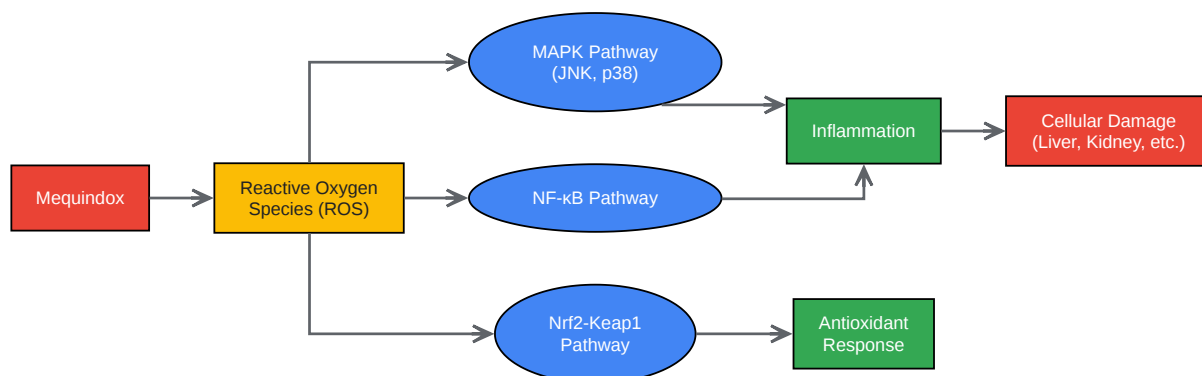
The carcinogenicity of Carbadox is primarily attributed to its ability to cause DNA damage.[8] Carbadox and its metabolites can intercalate with DNA, leading to mutations and chromosomal aberrations.[12][13] The cellular response to this DNA damage involves the activation of the DNA Damage Response (DDR) pathway, including key signaling molecules like ATM, ATR, and p53, which can trigger cell cycle arrest or apoptosis.[8]

Parameter	Mequindox	Carbadox
LD50 (oral, rats)	550 mg/kg b.w.[12]	~850 mg/kg b.w.
Primary Target Organs	Liver, kidneys, adrenal glands, reproductive system[10][11]	Liver[9]
Carcinogenicity	Demonstrated in rats and mice[7][10]	Demonstrated in rodents[9]
Genotoxicity	Strong genotoxic potential[6]	Genotoxic[9]
Reproductive Toxicity	Maternal, embryo, and reproductive toxicities in rats	No evidence of reproductive toxicity at lower doses in a three-generation rat study[9]
NOAEL (Reproductive Toxicity, rats)	25 mg/kg diet	2.5 mg/kg bw/day[9]

Signaling Pathways and Experimental Workflows

Mequindox-Induced Oxidative Stress and Inflammatory Response

Mequindox exposure triggers a cellular stress response characterized by the activation of MAPK and NF-κB signaling pathways, leading to inflammation and cellular damage.

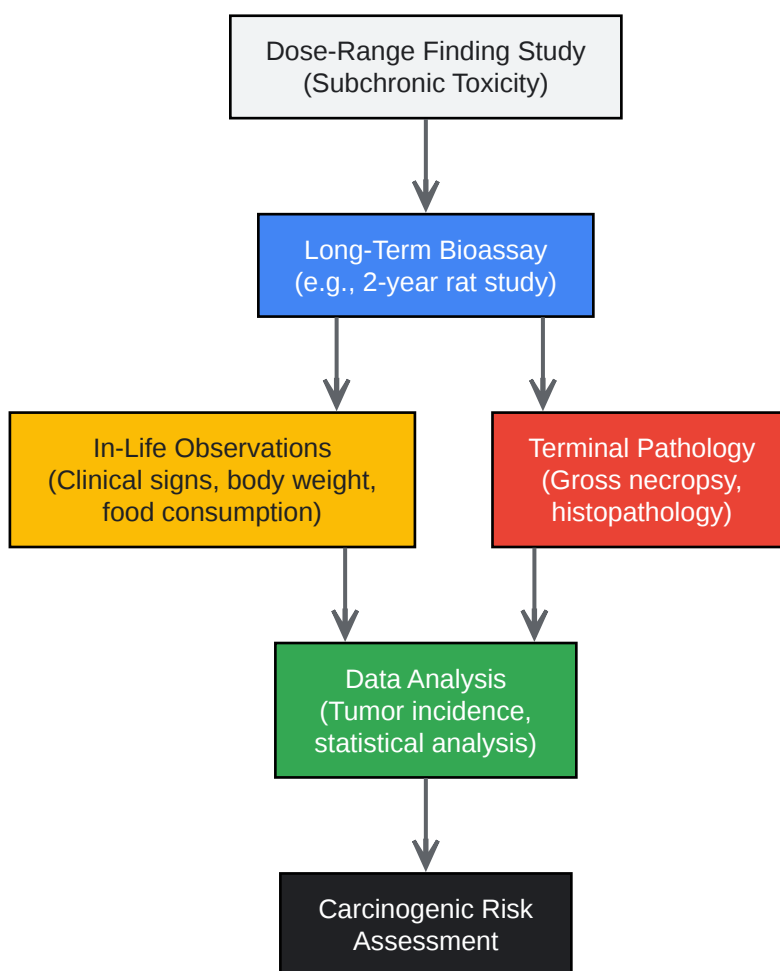
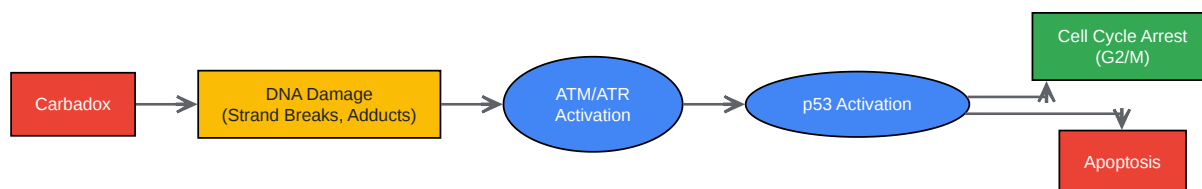


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Caption: **Mequindox**-induced oxidative stress signaling pathways.

Carbadox-Induced DNA Damage Response

Carbadox directly damages DNA, activating the DNA Damage Response pathway, which can lead to cell cycle arrest and potentially apoptosis.



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References

- 1. scienceopen.com [scienceopen.com]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. Questions and Answers Regarding Carbadox | FDA [fda.gov]
- 4. Activation of DNA damage response pathways as a consequence of anthracycline-DNA adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. CARBADOX (addendum) (JECFA Food Additives Series 51) [inchem.org]
- 9. Carcinogenicity (two rodent species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 10. vichsec.org [vichsec.org]
- 11. The In-Feed Antibiotic Carbadox Induces Phage Gene Transcription in the Swine Gut Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation of the genotoxicity of quinocetone, carbadox and olaquinox in vitro using Vero cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | The Reproductive Toxicity of Mequinox in a Two-Generation Study in Wistar Rats [frontiersin.org]
- To cite this document: BenchChem. [A comparative review of the regulatory status of Mequinox and Carbadox.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b078584#a-comparative-review-of-the-regulatory-status-of-mequinox-and-carbadox]

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